2-Methyl-5-(3-piperidinylmethoxy)pyridine

Overview

Description

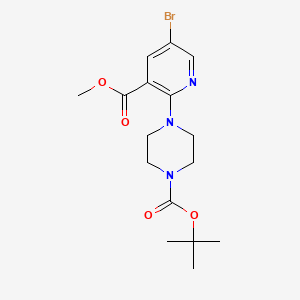

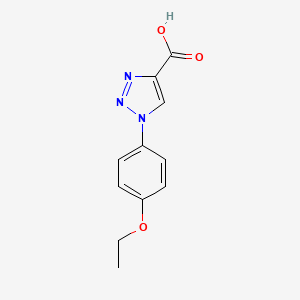

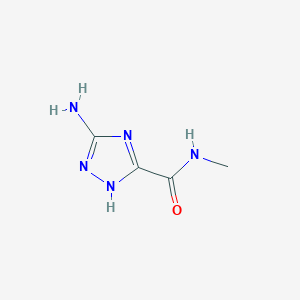

2-Methyl-5-(3-piperidinylmethoxy)pyridine, also known as MPP, is a chemical compound with the molecular formula C12H18N2O . It has a molecular weight of 206.28 g/mol.

Molecular Structure Analysis

The molecular structure of 2-Methyl-5-(3-piperidinylmethoxy)pyridine consists of a pyridine ring with a methyl group at the 2nd position and a piperidinylmethoxy group at the 5th position .Physical And Chemical Properties Analysis

2-Methyl-5-(3-piperidinylmethoxy)pyridine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications

Catalytic Methylation of Pyridines

A novel catalytic method has been developed for the direct introduction of a methyl group onto the aromatic ring of pyridines, using methanol and formaldehyde as key reagents. This process facilitates the methylation at the C-3/5 positions by exploiting the interface between aromatic and non-aromatic compounds, allowing an oscillating reactivity pattern where electrophilic aromatic compounds become nucleophilic after activation by reduction. This methodology opens new avenues for the functionalization of pyridines, essential components in drug discovery processes (Grozavu et al., 2020).

Synthesis and Biological Activity

A highly selective metabotropic glutamate subtype 5 receptor antagonist, derived from a pyridine compound, showed anxiolytic activity in the rat fear-potentiated startle model of anxiety. This compound is significantly more potent than its predecessor, demonstrating the importance of pyridine derivatives in the development of therapeutic agents (Cosford et al., 2003).

Insecticidal Applications

Pyridine derivatives have been identified with potent insecticidal activity against the cowpea aphid, showcasing the potential of these compounds in agricultural applications. One compound in particular exhibited four-fold the insecticidal activity of acetamiprid, a widely used insecticide, highlighting the potential of pyridine compounds in pest management (Bakhite et al., 2014).

Advanced Material Synthesis

The synthesis of heterocyclic systems containing pyridine rings, such as the perhydro[1,3,2]dioxaborinino-[5,4-c]pyridines, has been successfully achieved. These compounds, featuring piperidine and dioxaborinine rings, have high potential for bioactivities including dermatology and anticoagulant applications. This work underscores the versatility of pyridine derivatives in creating new materials with potential biomedical applications (Phuong et al., 2017).

Radiosynthesis for PET Imaging

A high-affinity ligand for nicotinic acetylcholine receptors, featuring a pyridine structure, was developed for positron emission tomography (PET) imaging. This compound exhibits high affinity in vitro and an efficient radiochemical synthesis process, indicating its potential as a tracer for studying nAChR in neurological disorders (Brown et al., 2001).

Safety And Hazards

properties

IUPAC Name |

2-methyl-5-(piperidin-3-ylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10-4-5-12(8-14-10)15-9-11-3-2-6-13-7-11/h4-5,8,11,13H,2-3,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGVMJBXDMMNCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)OCC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80663011 | |

| Record name | 2-Methyl-5-[(piperidin-3-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(3-piperidinylmethoxy)pyridine | |

CAS RN |

914299-47-1 | |

| Record name | 2-Methyl-5-[(piperidin-3-yl)methoxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80663011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1437899.png)

![2-[(3-fluorophenyl)amino]-N-methylacetamide](/img/structure/B1437903.png)

![9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole](/img/structure/B1437906.png)